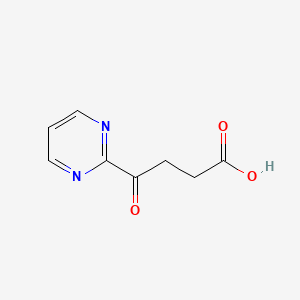

4-Oxo-4-(pyrimidin-2-yl)butanoic acid

Description

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-oxo-4-pyrimidin-2-ylbutanoic acid |

InChI |

InChI=1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13) |

InChI Key |

UPJJBCMTWJICFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Microwave-Assisted Aldol Condensation

Method Overview:

A recent and efficient route involves microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid, producing 4-oxo-2-butenoic acids, which can be further transformed into the target compound. This method offers broad substrate scope, high yields, and scalability.

Reaction Conditions & Optimization:

- Reagents: Methyl ketone derivatives, glyoxylic acid

- Catalysts: Tosic acid for aromatic substrates; pyrrolidine and acetic acid for aliphatic substrates

- Solvent: Ethyl acetate

- Temperature & Time: Microwave irradiation at specific power settings for 2 hours

- The reaction yields range from moderate to excellent (31–94%) depending on substrate electronic properties and substituents.

- Substituent effects are rationalized through frontier orbital calculations, influencing the HOMO-LUMO gap and reactivity.

Data Table 1: Microwave-Assisted Aldol Condensation Conditions

| Substrate Type | Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic | Tosic acid | Ethyl acetate | Microwave | 2 h | 70–94 | Best for aromatic derivatives |

| Aliphatic | Pyrrolidine + acetic acid | Ethyl acetate | Microwave | 2 h | 31–56 | Suitable for linear aliphatic methyl ketones |

Synthesis from 2-Aminopyridine and Succinic Anhydride

Method Overview:

This approach involves the acylation of 2-aminopyridine with succinic anhydride, followed by oxidation and cyclization steps to form the pyrimidine ring fused to the butanoic acid backbone.

- Acylation: 2-Aminopyridine reacts with succinic anhydride in an inert solvent (e.g., acetic anhydride) under reflux conditions.

- Cyclization: The intermediate undergoes cyclization facilitated by dehydration agents, forming the pyrimidine ring.

- Oxidation & Functionalization: Final oxidation steps yield the 4-oxo-4-(pyrimidin-2-yl)butanoic acid.

- Reactions typically proceed at elevated temperatures (reflux) in inert solvents.

- Yields are reported around 80% under optimized conditions.

Data Table 2: Synthesis from 2-Aminopyridine and Succinic Anhydride

| Step | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|

| 1 | 2-Aminopyridine + Succinic anhydride, reflux | 80 | In ethyl acetate, 2 hours |

| 2 | Cyclization agents (e.g., dehydrating agents) | Not specified | Facilitates ring closure |

| 3 | Oxidation to form keto group | Not specified | Final step to obtain target compound |

Synthesis of Derivatives via Multi-step Pathways

Method Overview:

Complex derivatives involve multi-step synthesis, including formation of α,γ-diketobutanoic acid intermediates, followed by selective cyclization and functionalization to incorporate the pyrimidine moiety.

- Use of LiHMDS and diethyl oxalate to produce diketobutanoic acid derivatives, which are then cyclized to pyrimidine derivatives.

- Microwave-assisted aromatization and S-alkylation techniques enable the synthesis of various substituted pyrimidine derivatives with yields ranging from 35% to 94%.

Data Table 3: Multi-step Synthesis of Pyrimidine Derivatives

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | LiHMDS + diethyl oxalate | Moderate | Formation of α,γ-diketobutanoic acid intermediates |

| 2 | Microwave aromatization with MnO₂ | 35–49 | Conversion to aromatic pyrimidine derivatives |

| 3 | Cyclization to target compound | 70–94 | Final formation of this compound |

Summary of Key Preparation Strategies

| Method | Advantages | Limitations | Typical Yield Range (%) |

|---|---|---|---|

| Microwave-assisted aldol condensation | Broad substrate scope, rapid, scalable | Requires specific equipment, substrate-dependent | 31–94 |

| Acylation of 2-Aminopyridine with Succinic Anhydride | High yield, straightforward | Multi-step process, reagent-sensitive | ~80 |

| Multi-step derivatization of diketobutanoic acids | Versatile, allows functional modifications | Complex, time-consuming | 35–94 |

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(pyrimidin-2-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: N-bromophthalimide in aqueous acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with hydroxyl groups.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Oxo-4-(pyrimidin-2-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Oxo-4-(pyrimidin-2-yl)butanoic Acid

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Oxo-4-(pyrimidin-2-yl)butanoic acid, and how are intermediates characterized?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling pyrimidine derivatives with activated butanoic acid precursors (e.g., esters or anhydrides). For example, methyl 4-oxo-4-(heteroaryl)butanoate intermediates can be hydrolyzed under acidic or basic conditions to yield the free acid . Characterization of intermediates is performed via -NMR, -NMR, and mass spectrometry (MS) to confirm structural integrity and purity .

Q. How does the pyrimidine ring influence the compound’s chemical reactivity?

- Methodology : The pyrimidine moiety introduces electron-withdrawing effects, enhancing the electrophilicity of the ketone group in the butanoic acid chain. Reactivity studies (e.g., nucleophilic substitutions or condensations) are conducted under controlled pH and temperature to avoid side reactions. Analytical techniques like thin-layer chromatography (TLC) and HPLC monitor reaction progress .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodology : High-resolution -NMR (300–600 MHz) in deuterated solvents (e.g., CDCl) resolves splitting patterns from the pyrimidine ring and butanoic acid chain. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm). MS (ESI-TOF) provides molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., purity vs. bioactivity discrepancies) be resolved during characterization?

- Methodology : Contradictions often arise from residual solvents or byproducts. Orthogonal methods are recommended:

- HPLC-DAD/MS : Detects impurities co-eluting with the target compound.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove polar/non-polar impurities.

- Biological Assays : Compare activity of purified vs. crude samples to isolate bioactive fractions .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Methodology :

- Stepwise Optimization : Vary reaction parameters (temperature, solvent, catalyst) for each step. For example, use DMF as a polar aprotic solvent for SNAr reactions on pyrimidine rings.

- Protection/Deprotection : Temporarily block reactive sites (e.g., ketones) using silyl ethers or acetals.

- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps .

Q. How do structural modifications of the pyrimidine ring affect the compound’s interaction with biological targets?

- Methodology :

- SAR Studies : Synthesize derivatives with substituents (e.g., methyl, fluoro) at pyrimidine C-4/C-5 positions.

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes/receptors.

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate acidic metabolites from plasma/urine.

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases for ionization. Calibrate against deuterated internal standards (e.g., d-analogues) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.